molecular formula C13H18N6 B13713626 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine

2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine

Cat. No.: B13713626
M. Wt: 258.32 g/mol
InChI Key: FQJBDVBQXWDLMC-UHFFFAOYSA-N
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Description

2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine typically involves the reaction of 1-methyl-4-piperidone with hydrazine to form 1-(1-methyl-4-piperidyl)hydrazine. This intermediate is then reacted with 4-chloropyrimidine under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-4-piperidinyl)piperazine: Another piperidine derivative with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: A related compound with a fused pyrazole and pyrimidine ring system.

Uniqueness

2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both piperidine and pyrazole moieties. This combination of structural features contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

2-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]pyrimidin-4-amine

InChI

InChI=1S/C13H18N6/c1-18-6-3-11(4-7-18)19-9-10(8-16-19)13-15-5-2-12(14)17-13/h2,5,8-9,11H,3-4,6-7H2,1H3,(H2,14,15,17)

InChI Key

FQJBDVBQXWDLMC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)C3=NC=CC(=N3)N

Origin of Product

United States

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